An In-depth Technical Guide to the Synthesis of Potassium Methoxymethyltrifluoroborate for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Potassium Methoxymethyltrifluoroborate for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries, the quest for stable, efficient, and versatile reagents is perpetual. Potassium organotrifluoroborates have emerged as a superior class of nucleophilic partners in cross-coupling reactions, offering significant advantages over their boronic acid and ester counterparts.[1][2][3] Their crystalline nature, coupled with remarkable stability to air and moisture, simplifies handling and enhances reproducibility, making them invaluable assets in the synthesis of complex molecules.[1][3]
This guide provides a comprehensive technical overview of the synthesis of a key member of this class: potassium methoxymethyltrifluoroborate. We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and explore its applications, particularly in the context of drug discovery and development.
Physicochemical Properties
A thorough understanding of a reagent's properties is fundamental to its effective application. Below is a summary of the key physicochemical characteristics of potassium methoxymethyltrifluoroborate.
| Property | Value | Reference |
| CAS Number | 910251-11-5 | [4] |
| Molecular Formula | C₂H₅BF₃KO | [4] |
| Molecular Weight | 151.96 g/mol | [4] |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 153 °C | [5] |
| Purity | >98.0% |
The Synthetic Pathway: A Two-Stage Approach
The synthesis of potassium methoxymethyltrifluoroborate is most effectively achieved through a two-stage process. The first stage involves the preparation of the crucial precursor, potassium bromomethyltrifluoroborate. The second stage is the nucleophilic substitution of the bromide with a methoxide anion.
Caption: Overall workflow for the synthesis of potassium methoxymethyltrifluoroborate.
Stage 1: Synthesis of Potassium Bromomethyltrifluoroborate
The synthesis of the key precursor, potassium bromomethyltrifluoroborate, is a critical first step. While various methods exist, a common and effective approach involves the reaction of n-butyllithium with dibromomethane in the presence of a trialkyl borate, followed by treatment with potassium hydrogen fluoride (KHF₂).[6] Continuous flow processes have also been developed for large-scale production, highlighting the industrial importance of this intermediate.[7]
Experimental Protocol: Synthesis of Potassium Bromomethyltrifluoroborate
This protocol is adapted from established literature procedures.[6][8]
-
Reaction Setup: To a dry four-necked flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add a solution of n-butyllithium in hexanes and an appropriate organic solvent such as tetrahydrofuran (THF).
-
Borate Addition: Add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to the reaction mixture.
-
Controlled Addition of Dibromomethane: Cool the reaction mixture to a low temperature (e.g., -78 °C) and slowly add dibromomethane dropwise, ensuring the temperature remains controlled.
-
Reaction Progression: Allow the reaction to stir at low temperature for a specified period to ensure complete formation of the borate ester intermediate.
-
Quenching with KHF₂: Prepare an aqueous solution of potassium hydrogen fluoride (KHF₂) and add it to the reaction mixture.
-
Workup and Isolation: Allow the mixture to warm to room temperature and stir for several hours. The product, potassium bromomethyltrifluoroborate, will precipitate from the solution. The solid can be collected by filtration, washed with a suitable solvent, and dried under vacuum.
Stage 2: Synthesis of Potassium Methoxymethyltrifluoroborate
The core of the synthesis lies in the nucleophilic substitution of the bromide in potassium bromomethyltrifluoroborate with a methoxide anion. This SN2 displacement reaction is a robust and high-yielding method for preparing a variety of alkoxymethyltrifluoroborates.[1][9]
Causality Behind Experimental Choices:
-
Choice of Base and Solvent: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating methanol to form the sodium methoxide nucleophile in situ. Tetrahydrofuran (THF) is an excellent solvent for this reaction as it is relatively inert under these conditions and effectively solvates the reactants.
-
Stoichiometry: An excess of the alkoxide is often used to ensure the complete consumption of the potassium bromomethyltrifluoroborate starting material.[1]
-
Purification: The low solubility of the product in many common organic solvents can make purification challenging. Continuous Soxhlet extraction has been shown to be an effective method to isolate the desired product in high purity.[10]
Experimental Protocol: Synthesis of Potassium Methoxymethyltrifluoroborate
This protocol is based on the general procedure for the synthesis of potassium alkoxymethyltrifluoroborates, with an expected yield of approximately 50%.[9][10]
-
Preparation of Sodium Methoxide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add methanol (3.0 eq) dropwise. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
SN2 Reaction: To the freshly prepared sodium methoxide solution, add potassium bromomethyltrifluoroborate (1.0 eq) in one portion.
-
Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots using ¹⁹F NMR spectroscopy to observe the disappearance of the starting material and the appearance of the product.
-
Workup and Isolation: Upon completion of the reaction, carefully quench any remaining sodium hydride with a few drops of water. Concentrate the reaction mixture under reduced pressure to remove the THF. The resulting residue contains the product and inorganic salts.
-
Purification: The crude product can be purified by recrystallization or, for higher purity, by continuous Soxhlet extraction.
Application in Suzuki-Miyaura Cross-Coupling
Potassium methoxymethyltrifluoroborate is a highly effective nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][9] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with a wide range of functional group tolerance.[11][12] The use of organotrifluoroborates in these reactions offers advantages such as enhanced stability and, in some cases, improved reactivity compared to boronic acids.[13][14]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The methoxymethyl group is a common motif in biologically active molecules and can serve as a protected hydroxymethyl group. The ability to directly install this group using potassium methoxymethyltrifluoroborate provides a convergent and efficient synthetic route in drug discovery programs. For instance, this methodology can be applied to the synthesis of complex heterocyclic structures that are prevalent in many pharmaceutical agents.[11][15]
Safety and Handling
As with any chemical synthesis, a thorough understanding of the hazards associated with the reagents is paramount.
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[16][17][18][19] It is corrosive and can cause severe skin burns and eye damage.[17] Handle only in an inert atmosphere (glove box or under nitrogen/argon) and away from water and protic solvents.[16][18]
-
Methanol (CH₃OH): A flammable liquid and vapor. It is toxic if swallowed, inhaled, or absorbed through the skin, and can cause damage to organs, particularly the optic nerve. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Tetrahydrofuran (THF): A highly flammable liquid and vapor that can form explosive peroxides upon exposure to air and light.[20] It can cause serious eye irritation and may cause respiratory irritation or drowsiness.[20] Always use stabilized THF and test for peroxides before use, especially before distillation.
-
Potassium Bromomethyltrifluoroborate and Potassium Methoxymethyltrifluoroborate: While generally stable solids, they should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Standard laboratory PPE, including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
Potassium methoxymethyltrifluoroborate is a valuable and versatile reagent in modern organic synthesis. Its stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an excellent choice for the introduction of the methoxymethyl group, a functionality of significant interest in medicinal chemistry. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to confidently and effectively utilize this powerful synthetic tool in their endeavors.
References
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Broom, T., et al. (2014). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development, 18(11), 1439-1444. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic letters, 11(13), 2361–2364. [Link]
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Molander, G. A., & Canturk, B. (2008). Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. Organic letters, 10(11), 2135–2138. [Link]
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ChemWhat. potassium methyltrifluoroborate CAS#: 13862-28-7. [Link]
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Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]
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Molander, G. A., & Jean-Gérard, L. (2009). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 74(13), 4547–4555. [Link]
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Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 74(3), 973–980. [Link]
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Molander, G. A., & Ito, T. (2001). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 66(15), 5119–5129. [Link]
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Molander, G. A., & Brown, A. R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811-23. [Link]
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PubChem. Potassium cyclobutylmethyltrifluoroborate. [Link]
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